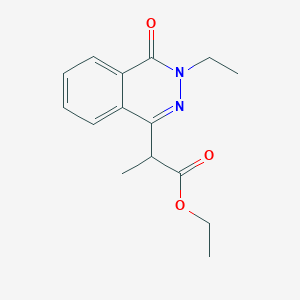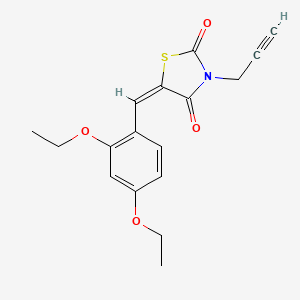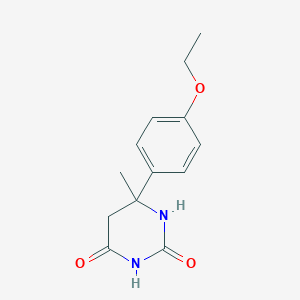![molecular formula C21H25N3O6 B5180093 1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is commonly referred to as MPAP. MPAP has been extensively studied for its pharmacological properties, and
作用機序
The exact mechanism of action of MPAP is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. MPAP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, MPAP has been shown to modulate the activity of the GABAergic system, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MPAP has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. Additionally, MPAP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons. MPAP has also been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using MPAP in lab experiments is its high potency and selectivity. MPAP has been shown to have a high affinity for the serotonin and dopamine receptors, making it an ideal candidate for studying the effects of these neurotransmitters in the brain. Additionally, MPAP has been shown to have a low toxicity profile, making it safe for use in animal models.
One of the limitations of using MPAP in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals in a consistent and controlled manner. Additionally, MPAP has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for the study of MPAP. One area of interest is the potential use of MPAP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MPAP has been shown to have potential as a treatment for substance abuse disorders, and further research in this area is warranted. Finally, there is a need for more research to fully understand the mechanism of action of MPAP and its effects on the brain and body.
合成法
The synthesis of 1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(3-methylphenoxy)acetyl piperazine with 2-pyridinemethanol. The reaction takes place in the presence of an acid catalyst, and the resulting product is purified using recrystallization. The yield of the reaction is typically high, and the purity of the final product can be confirmed using spectroscopic techniques.
科学的研究の応用
MPAP has been studied extensively for its potential therapeutic applications. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. MPAP has also been investigated for its potential use in the treatment of substance abuse disorders. Additionally, MPAP has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.C2H2O4/c1-16-5-4-7-18(13-16)24-15-19(23)22-11-9-21(10-12-22)14-17-6-2-3-8-20-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXJHAJTMMQTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![(3aS*,6aR*)-5-(3-chloro-2-pyridinyl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)


![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)
